molecular formula C16H18ClN5O B595907 4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol CAS No. 1227635-07-5

4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol

Cat. No. B595907
M. Wt: 331.804
InChI Key: XSUREAGNPJJHSQ-UHFFFAOYSA-N
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Patent
US08927281B2

Procedure details

2,6-dichloro-9-isopropyl-9H-purine (500 g) was added in portions to a stirred mixture of tyramine (593 g), triethylamine (262 g), and i-PrOH (5.0 L) at 50° C. The mixture was stirred at that temperature for 4 hr, then the reaction mixture was concentrated. The residue was taken up in isopropyl acetate (6.0 L) and was washed with 20% citric acid solution (2.0 L) and water (2.0 L). The organic layer was concentrated to dryness, then was taken up in ethanol (2.0 L) and again concentrated to dryness. The crude solid was crystallized from ethanol (3.2 L) to provide the title compound as a solid.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
593 g
Type
reactant
Reaction Step One
Quantity
262 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH:11]([CH3:13])[CH3:12])=[C:4](Cl)[N:3]=1.[NH2:15][CH2:16][CH2:17][C:18]1[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=1.C(N(CC)CC)C>CC(O)C>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH:11]([CH3:13])[CH3:12])=[C:4]([NH:15][CH2:16][CH2:17][C:18]2[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=2)[N:3]=1

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
ClC1=NC(=C2N=CN(C2=N1)C(C)C)Cl
Name
Quantity
593 g
Type
reactant
Smiles
NCCC1=CC=C(C=C1)O
Name
Quantity
262 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 L
Type
solvent
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at that temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
WASH
Type
WASH
Details
was washed with 20% citric acid solution (2.0 L) and water (2.0 L)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated to dryness
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude solid was crystallized from ethanol (3.2 L)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC(=C2N=CN(C2=N1)C(C)C)NCCC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.